1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a crucial component in several pharmaceuticals, with a wide range of biological activities .
Synthesis Analysis
Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid . A novel route for the accelerated synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis
The molecular structure of benzimidazole consists of a fused ring of benzene and imidazole . The structures of benzimidazole derivatives can be characterized by 1H NMR, 13C NMR, 19F NMR, and FT-ICR-MS .Chemical Reactions Analysis
Benzimidazole can undergo various chemical reactions. For instance, it can be deprotonated with stronger bases . In the synthesis of benzimidazole derivatives, an acid-catalyzed reaction mechanism is suggested based on the identification of intermediate arylamides .Physical and Chemical Properties Analysis
Benzimidazole is a base . The physical and chemical properties of specific benzimidazole derivatives would depend on their exact structures .Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazole and its derivatives continue to be an active area of research due to their wide range of biological activities and their potential for therapeutic applications . Future work could involve the design of novel benzimidazole derivatives, exploration of their synthesis methods, and investigation of their biological activities.
Properties
IUPAC Name |
1-[2-(benzimidazol-1-yl)-1,1,2,2-tetrafluoroethyl]-1λ3,2-benziodoxol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4IN2O2/c17-15(18,21-11-6-2-1-5-10(11)14(24)25-21)16(19,20)23-9-22-12-7-3-4-8-13(12)23/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOZWWQGVPTRKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=NC4=CC=CC=C43)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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